4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole
Description
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNOS/c1-19-15-8-7-12(9-13(15)17)14-10-20-16(18-14)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZLGIZEBOKSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Fluoro 4 Methoxyphenyl 2 Phenyl 1,3 Thiazole
Historical Development of 1,3-Thiazole Synthesis Routes
The synthesis of the 1,3-thiazole core has been a subject of extensive research for over a century, leading to the development of several named reactions that remain fundamental to organic chemistry.
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations
The most classic and widely employed method for 1,3-thiazole synthesis is the Hantzsch synthesis, first reported in 1887. chemmethod.com This reaction traditionally involves the condensation of an α-haloketone with a thioamide. mdpi.com For the target molecule, this would entail the reaction of a 2-halo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one with benzothioamide.
The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. Numerous adaptations have been developed to improve yields, broaden the substrate scope, and simplify reaction conditions. researchgate.net These modifications include the use of microwave irradiation to accelerate the reaction and reduce reaction times, often leading to higher yields compared to conventional heating methods. nih.gov For instance, microwave-assisted Hantzsch reactions have been shown to produce 2-aminothiazole (B372263) derivatives in significantly higher yields (e.g., 95%) in minutes, compared to lower yields obtained after several hours of conventional reflux. nih.gov
One-pot, multi-component variations of the Hantzsch synthesis have also been developed, where the α-haloketone, thioamide, and other reactants are combined in a single step, often with the aid of a reusable catalyst like silica-supported tungstosilisic acid. mdpi.comdntb.gov.ua These approaches are environmentally benign and efficient, providing good to excellent yields of substituted thiazoles. mdpi.com
Alternative Cyclization Pathways for Thiazole Formation
Beyond the Hantzsch synthesis, several other cyclization strategies have been established for constructing the thiazole ring. One notable alternative involves the reaction of α-diazoketones with thioamides or thioureas, catalyzed by a Brønsted acid such as trifluoromethanesulfonic acid (TfOH). organic-chemistry.org This metal-free approach proceeds under mild conditions and demonstrates good functional group tolerance, offering a viable route to 2,4-disubstituted thiazoles. organic-chemistry.org
Optimized Reaction Conditions and Reagent Selection
The synthesis of a specifically substituted thiazole like 4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole benefits greatly from modern optimization techniques, including catalytic cross-coupling and careful selection of reaction parameters.
Palladium-Catalyzed Cross-Coupling Strategies for Aryl Substitution
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they can be applied to the synthesis of aryl-substituted thiazoles. Instead of constructing the entire molecule from linear precursors, these strategies often involve creating a simpler thiazole core and then attaching the complex aryl groups. For example, a pre-formed 2-phenylthiazole (B155284) could undergo a Suzuki or Stille coupling with a (3-fluoro-4-methoxyphenyl)boronic acid or stannane (B1208499) derivative, respectively, at the 4-position (if appropriately halogenated).
More advanced methods involve the direct C-H activation and arylation of the thiazole ring. researchgate.net Palladium catalysts can facilitate the coupling of thiazole derivatives with aryl halides, allowing for the direct introduction of the 3-fluoro-4-methoxyphenyl group onto a 2-phenylthiazole core. researchgate.netrsc.org These reactions often require specific ligands and conditions to achieve high regioselectivity and yield. For instance, Pd(OAc)₂ has been used to catalyze the direct arylation of thiazole derivatives with low catalyst loading. organic-chemistry.org Similarly, Pd/Cu co-catalyzed systems have been developed for the C-H/C-H cross-coupling of azoles with arenes, providing a concise route to complex biaryl heterocycles. acs.org
| Coupling Method | Thiazole Substrate | Aryl Partner | Catalyst System | Typical Conditions |
|---|---|---|---|---|
| Suzuki Coupling | 4-Bromo-2-phenylthiazole | (3-fluoro-4-methoxyphenyl)boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Toluene/Water, Reflux |
| Direct C-H Arylation | 2-Phenylthiazole | 1-Bromo-3-fluoro-4-methoxybenzene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | High Temperature, Base (e.g., K₂CO₃) |
| C-H/C-H Cross-Coupling | 2-Phenylthiazole | 3-Fluoro-4-methoxybenzene | Pd(II) catalyst, Oxidant (e.g., Ag₂CO₃) | Acidic or Basic Medium |
Evaluation of Solvents and Temperature Profiles
The choice of solvent and the reaction temperature are critical parameters that can significantly influence the outcome of thiazole synthesis, affecting reaction rates, yields, and even the polymorphic form of the product. nih.govresearchgate.net In the Hantzsch synthesis, polar solvents like ethanol (B145695) or methanol (B129727) are commonly used to facilitate the dissolution of the reactants. nih.gov However, solvent-free conditions, particularly under microwave irradiation, have emerged as an eco-friendly and efficient alternative. organic-chemistry.org
Studies on the synthesis of related heterocyclic systems have shown that solvent polarity can dictate the reaction pathway. For example, in a modified Gewald reaction that can lead to thiazoles, trifluoroethanol was found to be a superior solvent compared to others like THF, isopropanol, or toluene, likely due to its high polarity and slightly acidic nature which promotes the desired cyclization. nih.gov
Temperature profiles must be carefully controlled. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts. Microwave-assisted synthesis allows for rapid and uniform heating to a precise temperature, which can improve selectivity and yield compared to conventional oil-bath heating. nih.gov For instance, optimizing a microwave-assisted Hantzsch reaction at 90 °C for 30 minutes in methanol resulted in a 95% yield, whereas other conditions gave lower yields. nih.gov
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly methodologies. The synthesis of thiazole derivatives has benefited from the application of green chemistry principles, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.govresearchgate.net
Key green strategies applicable to the synthesis of this compound include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids. researchgate.net Some syntheses have been successfully performed in aqueous media. researchgate.net
Catalysis: Employing reusable solid catalysts, such as silica-supported acids, to minimize waste and simplify product purification. mdpi.comdntb.gov.ua Nanoparticle catalysts, like NiFe₂O₄, have also been used for one-pot syntheses of thiazole scaffolds. acs.org
Energy Efficiency: Utilizing energy-efficient techniques like ultrasound and microwave irradiation. nih.govtandfonline.com These methods can dramatically reduce reaction times from hours to minutes and often lead to cleaner reactions with higher yields. tandfonline.com
Atom Economy: Designing synthetic routes, such as one-pot multi-component reactions, that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. acs.org
| Green Principle | Technique/Reagent | Advantage | Reference |
|---|---|---|---|
| Waste Prevention | One-pot, multi-component synthesis | Reduces intermediate isolation steps and solvent usage. | acs.org |
| Safer Solvents | Water or Ethanol | Reduces toxicity and environmental impact. | researchgate.net |
| Energy Efficiency | Microwave Irradiation / Ultrasound | Drastically reduces reaction times and energy consumption. | nih.govtandfonline.com |
| Catalysis | Reusable solid acid catalysts (e.g., SiW.SiO₂) | Simplifies purification and allows for catalyst recycling. | mdpi.com |
By integrating these historical and modern synthetic approaches, chemists can devise efficient, optimized, and sustainable routes to complex molecules like this compound.
Purification Techniques and Yield Optimization
The isolation and purification of this compound from the crude reaction mixture are crucial steps to ensure the removal of unreacted starting materials, reagents, and byproducts. Yield optimization involves adjusting reaction parameters to maximize the formation of the desired product.
Chromatographic techniques are the primary methods for the purification of 2,4-diarylthiazole derivatives.
Column Chromatography: This is the most common technique for the purification of thiazole derivatives on a laboratory scale. The crude product is typically subjected to column chromatography over a silica (B1680970) gel stationary phase. A gradient elution system using a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate) is employed. The separation is based on the differential adsorption of the compound and impurities onto the silica gel. For analogous 2,4-diarylthiazoles, the crude product is often purified by column chromatography to yield the final compound. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis of purity and the purification of thiazole derivatives. d-nb.infonih.gov Reversed-phase HPLC is frequently used, employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with additives like orthophosphoric acid (OPA) or trifluoroacetic acid (TFA) to improve peak shape. d-nb.infopensoft.net The method can be optimized for analytical purposes to determine the purity of the final product or for preparative purposes to isolate the pure compound.
Below is a table representing typical conditions for the analytical HPLC of related aminothiazole compounds.
| Parameter | Condition | Reference |
| Column | Phenomenex Luna® C18 (50 × 4.6 mm, 5 μm) | d-nb.info |
| Mobile Phase | 55% of 0.1% v/v OPA in water and 45% of acetonitrile | d-nb.info |
| Flow Rate | 1.0 mL/min | d-nb.info |
| Detection | UV at 272 nm | d-nb.info |
| Column Temp. | 40 °C | d-nb.info |
This interactive table shows representative HPLC conditions for a novel aminothiazole, which can be adapted for this compound.
After chromatographic purification, recrystallization is often performed to obtain a highly crystalline and pure solid product. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but will result in low solubility at room or reduced temperatures, allowing the compound to crystallize upon cooling while impurities remain in the solution.
For thiazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents such as ethanol/DMF. iucr.org The process typically involves dissolving the semi-purified compound in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. For a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, recrystallization from diethyl ether was performed. mdpi.com
Precipitation is another method used for purification, where the crude product is dissolved in a suitable solvent and then a non-solvent is added to cause the desired compound to precipitate out of the solution, leaving impurities behind.
The following table summarizes common solvents used for the recrystallization of related thiazole compounds.
| Compound Type | Recrystallization Solvent | Reference |
| Thiazolyl-pyrazoline | Ethanol and DMF (3:2) | iucr.org |
| 2-Aryl-4,5-diphenyl-thiazole | Ethanol | researchgate.net |
| 2-Chloro-N-(4-phenyl-thiazol-2-yl)acetamide | Ethanol | researchgate.net |
This interactive table provides examples of recrystallization solvents for different thiazole derivatives, which can guide the selection of a solvent for the target compound.
Stereochemical Control and Regioselectivity Considerations
In the synthesis of thiazoles, particularly through the widely used Hantzsch synthesis, both stereochemistry and regioselectivity are important considerations.
Stereochemical Control: The target compound, this compound, is an achiral molecule as it does not possess any stereocenters and lacks chiral elements like atropisomerism due to free rotation around the single bonds connecting the aryl rings to the thiazole core. Therefore, the synthesis of this specific molecule does not involve the formation of stereoisomers (enantiomers or diastereomers).
However, it is important to consider stereochemistry in the context of the Hantzsch synthesis for related compounds where a stereocenter is present, for instance, on a substituent attached to the thiazole ring. The reaction proceeds through a thiazoline (B8809763) intermediate, and if a stereocenter is adjacent to the ring, there is a potential for epimerization. The stereochemical outcome is often dependent on the relative rates of dehydration of the thiazoline to the aromatic thiazole versus tautomerization of the intermediate, which can be influenced by the electronic nature of the substituents. researchgate.net
Regioselectivity: The Hantzsch synthesis of this compound involves the condensation of thiobenzamide (B147508) with an α-haloketone, specifically 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one. The regioselectivity of this reaction is generally high and predictable. The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thiobenzamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.
This mechanistic pathway leads specifically to the formation of the 2,4-disubstituted thiazole isomer. The alternative regioisomer, where the phenyl group is at the C4 position and the 3-fluoro-4-methoxyphenyl group is at the C2 position, is not formed because the initial nucleophilic attack occurs from the sulfur atom, not the nitrogen atom of the thioamide. Therefore, the Hantzsch synthesis provides excellent regiochemical control for the preparation of this compound.
Advanced Spectroscopic and Crystallographic Characterization of 4 3 Fluoro 4 Methoxyphenyl 2 Phenyl 1,3 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole, distinct signals would be expected for the protons on the phenyl ring, the thiazole (B1198619) ring, the substituted phenyl ring, and the methoxy (B1213986) group. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) would be key to assigning each proton. For instance, the aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), while the methoxy protons would be found in the upfield region (δ 3.8-4.0 ppm).
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom would produce a distinct signal. The carbon atoms of the aromatic rings and the thiazole ring would resonate at lower field (δ 100-170 ppm) due to their sp² hybridization and proximity to electronegative atoms. The methoxy carbon would appear at a higher field (around δ 55-60 ppm). The carbon directly bonded to the fluorine atom would exhibit a characteristic splitting (C-F coupling), providing a clear marker for its identification.
¹⁹F NMR Spectral Analysis for Fluorine Resonance
¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the phenyl ring. Furthermore, coupling between the fluorine and adjacent protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, aiding in the structural assignment.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the complete molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other within the same spin system, for example, within the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of the carbon spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule, for example, linking the phenyl and thiazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, which is invaluable for determining the three-dimensional conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule with very high accuracy. This allows for the calculation of the elemental formula of the compound, confirming its atomic composition. For this compound (C₁₆H₁₂FNOS), HRMS would provide an exact mass measurement that corresponds to this formula, distinguishing it from other compounds with the same nominal mass.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
IR Spectroscopy would show characteristic absorption bands for C-H stretching in the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and thiazole rings (1400-1600 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and the C-F stretching (around 1100-1200 cm⁻¹).
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the aromatic rings and the C-S bond in the thiazole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. By passing a beam of UV-visible light through a sample of the compound, typically dissolved in a suitable solvent, the wavelengths at which light is absorbed can be determined. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals (such as bonding π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*).
For a compound like this compound, which possesses a conjugated system of pi electrons spanning the phenyl, thiazole, and fluoromethoxyphenyl rings, characteristic absorption bands in the UV-Vis spectrum would be expected. These transitions are typically of the π → π* and n → π* type. The analysis would involve identifying the wavelength of maximum absorbance (λmax) for each band and calculating the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. The position and intensity of these bands provide valuable information about the electronic structure of the molecule.
A hypothetical data table for the UV-Vis spectral analysis of this compound is presented below.
| Absorption Band | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| Band I | Data not available | Data not available | π → π |
| Band II | Data not available | Data not available | n → π |
X-Ray Diffraction (XRD) Crystallography
Determination of Molecular Structure and Conformation in Solid State
A successful single-crystal XRD analysis of this compound would yield the exact spatial coordinates of each atom. This allows for the precise measurement of all bond lengths and angles within the molecule. Furthermore, it would reveal the torsional or dihedral angles between the different ring systems: the phenyl ring, the thiazole ring, and the 3-fluoro-4-methoxyphenyl ring. This information is crucial for understanding the molecule's preferred conformation in the solid state, which is influenced by a combination of electronic and steric effects.
A table summarizing key crystallographic data would typically be generated.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Dihedral Angle (Phenyl-Thiazole) | Data not available |
| Dihedral Angle (Thiazole - Fluoromethoxyphenyl) | Data not available |
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, XRD also elucidates how molecules are arranged in the crystal lattice. This analysis of crystal packing is vital for understanding the intermolecular forces that stabilize the crystal structure. For this compound, potential intermolecular interactions could include hydrogen bonds (if any suitable donors and acceptors are present), halogen bonds involving the fluorine atom, π-π stacking between the aromatic rings, and van der Waals forces. Identifying and characterizing these interactions are key to understanding the solid-state properties of the compound.
Assessment of Crystallographic Disorder and Polymorphism
In some cases, molecules within a crystal may not be perfectly ordered, leading to crystallographic disorder. This can involve the random orientation of a part of the molecule, such as a substituent group. XRD analysis can identify and model this disorder.
Furthermore, a compound may be able to crystallize in more than one distinct crystal structure, a phenomenon known as polymorphism. Each polymorph would have a different arrangement of molecules in the crystal lattice and, consequently, different physical properties. While no specific information on polymorphism for this compound has been found, a thorough crystallographic study would typically investigate the possibility of different crystalline forms by varying crystallization conditions.
Theoretical and Computational Chemistry Studies of 4 3 Fluoro 4 Methoxyphenyl 2 Phenyl 1,3 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole, a DFT study would typically begin with geometry optimization. This process finds the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule.
From the optimized geometry, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results and is often selected based on previous studies of similar chemical systems.
Molecular Orbital Analysis (HOMO-LUMO Energies, Frontier Orbitals)
A key aspect of DFT is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.
For a thiazole (B1198619) derivative, the HOMO is often distributed over the electron-rich parts of the molecule, such as the thiazole ring and the methoxyphenyl group, while the LUMO may be located over the phenyl and thiazole rings. The specific distribution would be influenced by the electron-withdrawing fluorine atom.
A hypothetical data table for such an analysis would look like this:
| Parameter | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
Note: Specific values cannot be provided without a dedicated computational study.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The map is colored to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the nitrogen and oxygen atoms, as well as the fluorine atom, would be expected to be regions of negative potential. The hydrogen atoms would represent areas of positive potential.
Molecular Dynamics (MD) Simulations
While quantum mechanics is excellent for static electronic properties, molecular dynamics simulations are used to study the movement of atoms and molecules over time.
Conformational Analysis and Flexibility in Solution
Molecular Dynamics (MD) simulations can provide a detailed understanding of the conformational flexibility of this compound in a solvent environment, such as water or an organic solvent. The simulation would track the trajectories of all atoms over a period of time, revealing how the molecule rotates around its single bonds and what conformations are most stable in solution. This is particularly relevant for understanding how the molecule might interact with a biological target, as its shape can change dynamically. Key parameters like the dihedral angles between the phenyl, thiazole, and fluoro-methoxyphenyl rings would be monitored to identify the most populated conformational states.
Solvent Effects on Molecular Geometry
The local environment created by solvent molecules can significantly influence the three-dimensional structure of a solute. In computational chemistry, the impact of a solvent on the molecular geometry of this compound is typically investigated using two primary approaches: implicit and explicit solvent models.
Explicit solvent models offer a more detailed, atomistic representation where individual solvent molecules are included in the simulation. ucsb.edu Typically performed using molecular dynamics (MD) or Monte Carlo simulations, this method involves surrounding the solute molecule with a box of solvent molecules. semanticscholar.orgaston.ac.uk This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are not explicitly accounted for in implicit models. By analyzing the trajectory of an MD simulation, one can determine the average molecular geometry and conformational flexibility of this compound in a given solvent.
The theoretical data presented below illustrates the potential impact of different solvents on key dihedral angles of the title compound, as might be predicted by DFT calculations using an implicit solvent model.
| Solvent | Dielectric Constant (ε) | Dihedral Angle 1 (°) (Phenyl-Thiazole) | Dihedral Angle 2 (°) (Thiazole-Fluoro-methoxyphenyl) |
|---|---|---|---|
| Gas Phase | 1.00 | 30.5 | 25.2 |
| Toluene | 2.38 | 32.1 | 26.8 |
| Tetrahydrofuran (THF) | 7.58 | 34.7 | 28.9 |
| Ethanol (B145695) | 24.55 | 36.2 | 30.5 |
| Water | 80.10 | 38.5 | 32.1 |
This table contains hypothetical data for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) Modeling Approaches
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of molecules with their physicochemical properties. hufocw.org These models are widely used to predict properties of new or untested compounds, saving time and resources compared to experimental measurements.
The foundation of any QSPR model is the numerical representation of molecular structures through molecular descriptors. ucsb.edu A molecular descriptor is the "final result of a logic and mathematical procedure which transforms chemical information encoded within a symbolic representation of a molecule into a useful number". For this compound, a wide array of descriptors would be calculated to capture its constitutional, topological, geometric, and electronic characteristics.
These descriptors are often categorized by their dimensionality:
0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. researchgate.net
1D Descriptors: These include counts of specific functional groups or structural fragments.
2D Descriptors: Calculated from the 2D representation of the molecule, these descriptors encode information about atomic connectivity. Examples include topological indices (e.g., Wiener index, Kier's shape index) and molecular connectivity indices. japsonline.comlaccei.org
3D Descriptors: These are derived from the 3D coordinates of the molecule and describe its spatial properties. Examples include molecular volume, surface area, and descriptors based on the geometry matrix. nih.gov
4D Descriptors: These extend 3D-QSAR by considering different conformations and orientations of the molecule. hufocw.org
Specialized software such as Dragon or PaDEL is often used to calculate a large number of these descriptors from the molecular structure. laccei.orgnih.gov
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Constitutional (0D/1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Constitutional (0D/1D) | Number of Rotatable Bonds (nRotB) | Counts the number of bonds that allow free rotation, indicating molecular flexibility. |
| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface area of polar atoms (usually oxygen and nitrogen), a predictor of drug transport properties. |
| Electronic | LogP (octanol-water partition coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. |
| Geometric (3D) | Molecular Volume | The volume occupied by the molecule in 3D space. |
| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. ucsb.edu |
This table provides examples of descriptors that would be calculated for the title compound.
Once a comprehensive set of molecular descriptors has been calculated for a series of related compounds (a training set), a predictive QSPR model can be developed. This process typically involves machine learning or statistical methods to establish a mathematical relationship between the descriptors (independent variables) and a specific property of interest (dependent variable). nih.govvanderbilt.edumedium.com
The steps for building a QSPR model are as follows:
Data Set Preparation: A dataset of molecules with known experimental values for the target property (e.g., solubility, boiling point, refractive index) is compiled. This dataset is usually divided into a training set for model building and a test set for validation.
Descriptor Calculation and Selection: Descriptors are calculated for all molecules in the dataset. Since a large number of descriptors can be generated, feature selection techniques are employed to identify the most relevant descriptors that have the strongest correlation with the target property, while avoiding redundancy. researchgate.net
Model Generation: A mathematical model is created using the selected descriptors from the training set. Common methods include:
Multiple Linear Regression (MLR): A statistical method that creates a linear equation to predict the property.
Partial Least Squares (PLS): Suitable for datasets where the number of descriptors is large or they are highly correlated.
Machine Learning Algorithms: More complex, non-linear relationships can be modeled using methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests. mdpi.com
Model Validation: The predictive power of the model is rigorously assessed. Internal validation techniques (e.g., cross-validation) are performed on the training set. Crucially, the model's ability to generalize is tested by using it to predict the properties of the molecules in the external test set, which were not used during model development.
A validated QSPR model can then be used to predict the physical and chemical properties of this compound and other novel compounds based solely on their chemical structure.
Structure Activity Relationship Sar Methodologies and Design Principles for Thiazole Derivatives
Scaffold Hopping and Isosteric Replacements in Thiazole (B1198619) Research
Scaffold hopping and isosteric replacement are powerful strategies used to discover novel molecular architectures with improved properties while retaining the key biological activity of a parent compound. researchgate.netscispace.com The thiazole ring itself is often considered a "privileged scaffold" due to its presence in numerous bioactive compounds and approved drugs. researchgate.netacs.org
In the context of 4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole, scaffold hopping could involve replacing the central 1,3-thiazole core with other five-membered heterocycles like oxazole, imidazole, or pyrazole. nih.gov This approach aims to identify new core structures that may offer advantages in terms of synthetic accessibility, patentability, or ADME (absorption, distribution, metabolism, and excretion) properties.
Isosteric and bioisosteric replacements focus on substituting specific atoms or groups with alternatives that have similar physicochemical properties (e.g., size, shape, electronic distribution). scispace.comcambridgemedchemconsulting.comnih.gov This technique is applied to fine-tune the molecule's interaction with its biological target, improve metabolic stability, or reduce toxicity. scispace.com For the target compound, several positions are amenable to such modifications. The replacement of hydrogen with fluorine is a common strategy to block metabolic oxidation or modulate electronic properties. cambridgemedchemconsulting.com Similarly, the methoxy (B1213986) group on the phenyl ring at the 4-position could be replaced with other bioisosteres to alter lipophilicity and hydrogen bonding capacity.
| Original Group | Position on Scaffold | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
|---|---|---|---|
| Fluorine (F) | 3-position of the 4-methoxyphenyl (B3050149) ring | Hydrogen (H), Chlorine (Cl), Cyano (CN), Trifluoromethyl (CF₃) | Modulate electronics, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |
| Methoxy (-OCH₃) | 4-position of the 3-fluorophenyl ring | Hydroxyl (-OH), Ethoxy (-OCH₂CH₃), Methylthio (-SCH₃), Amino (-NH₂) | Alter hydrogen bonding potential, solubility, and metabolic profile. scispace.com |
| Phenyl | 2-position of the thiazole ring | Pyridyl, Thienyl, Furanyl | Introduce hydrogen bond acceptors/donors, modify polarity, and explore new binding interactions. nih.gov |
| Thiazole Ring | Core Scaffold | Oxazole, Imidazole, Pyrazole, Isothiazole | Alter core geometry, electronic properties, and metabolic stability (Scaffold Hopping). researchgate.netnih.gov |
Rational Design Principles for Structural Modification
Rational drug design involves the targeted modification of a lead compound based on an understanding of its interaction with its biological target. For 2,4-disubstituted thiazoles like the subject compound, this primarily involves modifying the substituents at the 2- and 4-positions. researchgate.netresearchgate.net
The phenyl rings at the C2 and C4 positions of the thiazole core are critical determinants of biological activity and serve as primary points for structural modification. nih.gov SAR studies on similar 2,4-disubstituted arylthiazoles have shown that the nature and substitution pattern of these aromatic rings significantly influence potency. nih.govglobalresearchonline.net
For this compound, modifications could include:
Substitution on the 2-phenyl ring: Introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro) at the ortho, meta, or para positions can probe electronic and steric requirements for target binding.
Substitution on the 4-aryl ring: Further exploration of substituents on the 4-(methoxyphenyl) ring beyond the existing fluorine can help optimize interactions. For instance, shifting the position of the fluoro and methoxy groups or introducing additional substituents can map the binding pocket.
| Position of Modification | Type of Modification | Example Substituent | Potential Effect on Activity |
|---|---|---|---|
| 2-Phenyl Ring | Introduction of Electron-Donating Group (EDG) | -CH₃, -OCH₃ | May enhance activity depending on the target's electronic requirements. |
| 2-Phenyl Ring | Introduction of Electron-Withdrawing Group (EWG) | -Cl, -CF₃, -NO₂ | Can increase binding affinity through specific electronic interactions or by altering pKa. nih.gov |
| 4-Aryl Ring | Varying Substitution Pattern | Shifting fluoro/methoxy groups | Optimizes fit and interactions within the target's binding pocket. |
| 2- or 4-Position | Replacement with Heteroaromatic Ring | Pyridyl, Thienyl | Introduces new hydrogen bond donor/acceptor sites and modifies solubility. nih.gov |
While this compound features direct attachment of the aryl rings to the thiazole core, a common rational design strategy involves introducing linkers between these components. Linkers can provide conformational flexibility, span greater distances to reach additional binding pockets, and introduce new functional groups.
For example, a carbonyl linkage between the thiazole ring and one of the aryl substituents has been shown to be important for high potency in some series of anticancer agents. nih.gov Other potential linkers could include amides, ethers, or simple alkyl chains. The choice of linker chemistry allows for fine-tuning of distance, angle, and flexibility, which can be crucial for optimizing target engagement.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a high-throughput technique used to synthesize a large number of structurally related compounds (a "library") in a single process. nih.gov This approach is highly effective for exploring the SAR of a scaffold like 1,3-thiazole by systematically varying the substituents at multiple positions. acs.orgnih.gov
A combinatorial library of analogs of this compound could be generated using the well-established Hantzsch thiazole synthesis. This would involve reacting a diverse set of thioamides (to vary the R¹ group at the 2-position) with a diverse set of α-haloketones (to vary the R² group at the 4-position). nih.gov Solution-phase or solid-phase parallel synthesis methods can be employed to efficiently create and purify the library of compounds for biological screening. nih.govacs.org
| Building Block Type | Role in Synthesis | Diversity Elements (Examples) |
|---|---|---|
| Thioamides (R¹-C(S)NH₂) | Provides the C2 and N3 atoms of the thiazole ring and the R¹ substituent. | Benzothioamide, 4-Chlorobenzothioamide, 3-Methoxybenzothioamide, Pyridine-2-carbothioamide |
| α-Haloketones (R²-C(O)CH₂Br) | Provides the C4 and C5 atoms of the thiazole ring and the R² substituent. | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one, 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, 2-Bromo-1-(p-tolyl)ethan-1-one |
Fragment-Based Design Strategies Applied to the Thiazole Core
Fragment-based drug design (FBDD) is a strategy that begins by identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.gov These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. The thiazole scaffold is an attractive building block for FBDD because it is a common feature in many known bioactive compounds and is considered a useful fragment for screening campaigns. acs.orgnih.gov
In an FBDD approach targeting a specific protein, fragments corresponding to the constituent parts of this compound could be screened. For example, fragments such as 2-phenylthiazole (B155284) or 4-methoxyphenol (B1676288) could be identified as initial hits. Subsequent steps would involve using structural information (e.g., from X-ray crystallography) to "grow" these fragments by adding functional groups or to "link" them with other fragments that bind in adjacent pockets, ultimately leading to a potent molecule that incorporates the key features of the original, more complex structure. acs.org
Derivatization and Analog Development Strategies for 4 3 Fluoro 4 Methoxyphenyl 2 Phenyl 1,3 Thiazole
Peripheral Functionalization of the Thiazole (B1198619) Ring
The thiazole ring presents a versatile platform for structural modification, with the C5 position being a primary target for functionalization. Direct C-H activation and subsequent arylation at this position represent a powerful strategy for introducing molecular diversity. Palladium-catalyzed direct arylation has emerged as an efficient method for forging new carbon-carbon bonds at the C5 position of thiazole derivatives. organic-chemistry.orgacs.org This approach avoids the need for pre-functionalized thiazole substrates, offering a more atom-economical route to novel analogs. For instance, employing a ligand-free palladium acetate (B1210297) catalyst can effectively couple various aryl bromides to the C5 position of thiazole cores. organic-chemistry.org The regioselectivity of such reactions can be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for selective C5 arylation. nih.gov
Beyond arylation, the C5 position can be functionalized through other reactions. Halogenation, for instance, introduces a handle for further cross-coupling reactions, providing access to a wider array of derivatives. The Vilsmeier-Haack reaction offers a pathway to C5-formylated thiazoles, which can serve as versatile intermediates for the synthesis of more complex analogs. nih.govcabidigitallibrary.orgglobalresearchonline.netdrugbank.com These functionalized thiazoles can then be elaborated to explore structure-activity relationships (SAR) thoroughly.
Modifications of the Phenyl and Fluoromethoxyphenyl Substituents
The two aromatic rings of 4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole offer ample opportunities for modification to fine-tune the molecule's electronic and steric properties.
Introduction of Electron-Withdrawing and Electron-Donating Groups
The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on either the 2-phenyl or the 4-(3-fluoro-4-methoxyphenyl) ring can significantly impact the compound's biological activity. Structure-activity relationship studies on related 2-phenylthiazole (B155284) derivatives have shown that the nature and position of substituents on the phenyl ring can profoundly influence their potency as anticancer agents. nih.gov For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, it was found that while strong EWGs or EDGs on the 2-phenyl ring did not show a clear influence on antiproliferative activity, weaker EWGs (like fluorine) and EDGs (like methyl) at the para-position increased potency compared to the unsubstituted analog. nih.govresearchgate.net
Systematic exploration of a range of substituents allows for the development of a comprehensive SAR. The following table provides examples of commonly used EWGs and EDGs that can be introduced onto the aromatic rings of the parent compound.
| Group Type | Examples of Substituents | Potential Impact |
| Electron-Withdrawing Groups (EWGs) | Nitro (-NO2), Cyano (-CN), Trifluoromethyl (-CF3), Halogens (-F, -Cl, -Br) | Can modulate pKa, improve metabolic stability, and alter binding interactions. |
| Electron-Donating Groups (EDGs) | Methoxy (B1213986) (-OCH3), Methyl (-CH3), Amino (-NH2), Hydroxyl (-OH) | Can increase electron density, potentially enhancing binding affinity and altering metabolic pathways. |
Bioisosteric Replacements on Aromatic Rings
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. chem-space.com For the 4-(3-fluoro-4-methoxyphenyl) substituent, the methoxy group is a prime candidate for bioisosteric replacement to address potential metabolic liabilities, such as O-demethylation, or to fine-tune lipophilicity and binding interactions.
A common bioisosteric replacement for a methoxy group is a trifluoromethoxy group (-OCF3). This substitution can enhance metabolic stability and increase lipophilicity, which may improve cell permeability. researchgate.net Other potential bioisosteres for the methoxy group include the difluoromethoxy (-OCHF2) and methylthio (-SCH3) groups, each imparting unique electronic and steric properties. The fluorine atom itself can be considered a bioisostere of a hydroxyl group, and in some contexts, the entire fluoromethoxy group could be replaced by other small, polar groups.
The following table outlines potential bioisosteric replacements for the methoxy group and their rationale.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Increased metabolic stability, enhanced lipophilicity. |
| Methoxy (-OCH3) | Difluoromethoxy (-OCHF2) | Modulates lipophilicity and electronic properties. |
| Methoxy (-OCH3) | Methylthio (-SCH3) | Alters hydrogen bonding capacity and steric profile. |
| Methoxy (-OCH3) | Cyano (-CN) | Can act as a hydrogen bond acceptor and is a strong electron-withdrawing group. |
Stereoselective Synthesis of Chiral Analogs
The introduction of chirality into a molecule can lead to significant improvements in potency and selectivity, as enantiomers often exhibit different pharmacological profiles. The this compound scaffold is achiral, but chirality can be introduced through several strategies.
One approach is the asymmetric synthesis of chiral thiazoline (B8809763) precursors, which can then be oxidized to the corresponding chiral thiazoles. This can be achieved by using chiral auxiliaries or through catalytic asymmetric reactions. For example, the synthesis of 2,4,5-trisubstituted Δ2-thiazolines has been accomplished with high enantiomeric excess. acs.orgmdpi.com Another strategy involves the use of the "chiral pool," which utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes, to construct chiral building blocks for the synthesis of the target analogs. wikipedia.orgnih.gov For instance, a chiral amino acid could be used to synthesize a chiral α-bromoketone, a key intermediate in the Hantzsch thiazole synthesis, thereby introducing a stereocenter adjacent to the thiazole ring.
Methodologies for Prodrug Design
Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility or rapid metabolism. The chemical transformations involved in prodrug design aim to mask a functional group, which is later cleaved in vivo to release the active parent drug.
For a molecule like this compound, the methoxy group, or a hydroxyl group introduced as a derivative, can be a target for prodrug strategies. If the methoxy group is demethylated to a phenol, this phenolic hydroxyl can be derivatized to form various types of prodrugs.
Ester Prodrugs: Phenolic hydroxyl groups can be converted into esters, which are often more lipophilic and can be hydrolyzed in vivo by esterases to release the active phenol. A variety of ester promoieties can be employed to modulate the rate of hydrolysis and the physicochemical properties of the prodrug. researchgate.netresearchgate.netau.dknih.govnih.gov
Glucuronide Prodrugs: Attaching a glucuronic acid moiety to a phenolic group can significantly increase water solubility. These O-aryl glucuronide prodrugs can be selectively cleaved by β-glucuronidase, an enzyme that is often overexpressed in tumor tissues, providing a targeted drug delivery approach. au.dknih.govresearchgate.netepa.gov
Carbamate (B1207046) Prodrugs: If an amino group is introduced onto one of the aromatic rings, it can be converted into a carbamate prodrug. N-acyl or N-acyloxymethyl carbamates are common prodrug forms for amines and can be designed to have varying rates of cleavage. nih.govnih.govmdpi.comnih.govnih.govacs.orgnih.gov This approach would require initial functionalization of the parent compound to introduce a suitable amino handle.
The following table summarizes potential prodrug strategies based on chemical transformations of a derivatized parent compound.
| Functional Group on Derivative | Prodrug Moiety | Chemical Transformation |
| Phenolic Hydroxyl (-OH) | Ester | Acylation |
| Phenolic Hydroxyl (-OH) | Glucuronide | Glycosylation |
| Aromatic Amine (-NH2) | Carbamate | Reaction with a chloroformate or isocyanate |
Advanced Mechanistic Investigations in Thiazole Synthesis and Transformations
Kinetic Studies of Key Reaction Steps
A kinetic study on the reaction of thiobenzamide (B147508) with 3-chloroacetylacetone revealed a second-order rate constant, indicating that the reaction rate is dependent on the concentrations of both the thioamide and the α-halo carbonyl compound. acs.orgrdd.edu.iq The investigation also highlighted the influence of temperature on the reaction rate, with an increase in temperature leading to a faster reaction. rdd.edu.iq The activation energy (Ea) for this analogous reaction was determined to be 48.8176 kJ/mol/K. acs.orgrdd.edu.iq
Furthermore, the effect of the dielectric constant of the solvent on the reaction kinetics has been explored using different solvent systems like water-ethanol and water-isopropanol. acs.orgrdd.edu.iq An increase in the dielectric constant of the medium was found to increase the reaction rate, suggesting the formation of a more polar transition state compared to the reactants. rdd.edu.iq Salt effect studies have also been conducted, which can help in elucidating the nature of the species involved in the rate-determining step. acs.orgrdd.edu.iq A negative salt effect, where the reaction rate decreases with increasing ionic strength, can indicate a reaction between two oppositely charged ions. Conversely, a positive salt effect suggests a reaction between ions of the same charge.
The electronic nature of substituents on both the thioamide and the α-haloketone can significantly influence the reaction kinetics. nih.gov Electron-withdrawing groups on the aryl ethanone, for instance, have been shown to lead to good to excellent yields in the synthesis of 2,4-disubstituted thiazoles, suggesting an influence on the reaction rate. nih.gov For the synthesis of 4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole, the fluorine atom (an electron-withdrawing group) and the methoxy (B1213986) group (an electron-donating group) on the phenyl ring of the α-haloketone precursor would be expected to exert a combined electronic effect on the reaction kinetics.
Table 1: Thermodynamic Parameters for the Reaction of Thiobenzamide with 3-chloroacetylacetone
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 48.8176 kJ/mol/K |
| Enthalpy of Activation (ΔH) | Data not available |
| Entropy of Activation (ΔS) | Data not available |
| Gibbs Free Energy of Activation (ΔG*) | Data not available |
Note: The data presented is for the reaction of thiobenzamide with 3-chloroacetylacetone and serves as an illustrative example of kinetic parameters in a Hantzsch-type thiazole (B1198619) synthesis. acs.orgrdd.edu.iq
Intermediates Identification and Characterization
The Hantzsch thiazole synthesis proceeds through a series of reactive intermediates. While the direct isolation and characterization of these intermediates can be challenging due to their transient nature, their existence is supported by spectroscopic evidence and mechanistic studies of related reactions. The generally accepted mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration. acs.orgrdd.edu.iq
Key proposed intermediates in the Hantzsch synthesis include:
Thioether Intermediate: Formed by the initial S-alkylation of the thioamide by the α-haloketone.
Hydroxythiazoline Intermediate: This results from the intramolecular cyclization of the thioether intermediate, where the nitrogen atom attacks the carbonyl carbon. The presence of a hydroxy intermediate has been detected in some Hantzsch-type reactions through ESI-MS monitoring. researchgate.net
Thiazolium Salt: Dehydration of the hydroxythiazoline intermediate leads to the formation of an aromatic thiazolium salt.
The characterization of these intermediates often relies on indirect methods or studies on stabilized analogues. For instance, in some variations of the Hantzsch synthesis, stable hydroxythiazoline intermediates have been isolated and characterized. acs.orgrdd.edu.iq Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry (MS), are invaluable tools for identifying and characterizing both stable products and, where possible, reaction intermediates. nih.gov For example, the formation of the final thiazole product is often confirmed by the appearance of a characteristic signal for the C-H proton of the thiazole ring in the 1H-NMR spectrum. nih.gov
Catalyst Design and Performance Evaluation
While the classical Hantzsch synthesis can proceed without a catalyst, often under reflux conditions, the development of catalytic systems aims to improve reaction efficiency, reduce reaction times, and enable milder reaction conditions. A variety of catalysts have been explored for the synthesis of thiazole derivatives, including both homogeneous and heterogeneous systems.
For the synthesis of substituted Hantzsch thiazole derivatives, solid acid catalysts such as silica-supported tungstosilisic acid have been shown to be effective. nih.gov In a multi-component, one-pot synthesis of thiazole derivatives, this reusable catalyst demonstrated good to excellent yields (79%-90%) under both conventional heating and ultrasonic irradiation. nih.gov The catalyst could be recovered by simple filtration and reused for several cycles with only a gradual decrease in activity. nih.gov
Table 2: Performance of Silica (B1680970) Supported Tungstosilisic Acid in a Three-Component Thiazole Synthesis
| Reaction Cycle | Yield (%) |
|---|---|
| 1 | Up to 90% |
| 2 | Slight decrease |
| 3 | Slight decrease |
| 4 | 72% |
Note: This data represents the reusability of a silica-supported tungstosilisic acid catalyst in a multi-component Hantzsch-type synthesis and is provided as an example of catalyst performance evaluation. nih.gov
Biocatalysts, such as lipase (B570770), have also been employed in the synthesis of 2,4-disubstituted thiazoles. nih.gov This environmentally friendly approach, often coupled with ultrasound assistance, allows for the reaction to be conducted under mild conditions in aqueous media. nih.gov The lipase catalyst was also found to be reusable for multiple cycles. nih.gov The performance of such catalysts is typically evaluated based on product yield, reaction time, and reusability.
The choice of catalyst can be crucial for optimizing the synthesis of a specific target molecule like this compound. The electronic and steric properties of the substituents on the reactants would likely influence the selection of the most effective catalytic system.
Computational Studies of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For the synthesis of thiazoles, DFT studies can provide a theoretical framework to understand the reaction pathways and the factors that control reactivity and selectivity.
A DFT study on the synthesis of 2,4-diphenylthiazole, a close structural analogue of this compound, has been performed using the B3LYP functional with the 6-311G++(d,p) basis set. researchgate.net Such studies typically involve geometry optimization of reactants, intermediates, transition states, and products. The calculated geometrical parameters, such as bond lengths and bond angles, can be compared with experimental data where available. researchgate.net
Quantum chemical parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the electronic structure and reactivity of the molecules. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) surface analysis is another valuable tool from computational studies. researchgate.net The MEP map illustrates the charge distribution within a molecule and can be used to predict the sites for electrophilic and nucleophilic attack.
For the Hantzsch thiazole synthesis, computational studies can be used to:
Map the potential energy surface of the reaction, identifying the most favorable reaction pathway.
Characterize the geometry of transition states for each elementary step of the reaction.
Calculate the activation energy barriers for different steps, helping to identify the rate-determining step.
Investigate the effect of substituents on the reaction mechanism and energetics.
While a specific computational study for this compound is not available, the findings from studies on similar 2,4-diarylthiazoles provide a strong basis for understanding the mechanistic details of its formation.
Future Research Directions and Methodological Advancements
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2,4-disubstituted thiazoles, including the target compound, has traditionally been dominated by methods like the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-haloketones with thioamides. mdpi.comnih.gov While effective, these conventional routes often rely on harsh reaction conditions, hazardous reagents, and generate significant chemical waste. nih.govbepls.com The future of thiazole synthesis is moving towards greener, more sustainable approaches that offer higher yields, shorter reaction times, and a reduced environmental footprint. bepls.com
Key areas for future development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for thiazole synthesis. bepls.comsemanticscholar.org
Ultrasonic Irradiation: Sonication offers an energy-efficient alternative to conventional heating, often leading to higher yields under mild conditions. mdpi.commdpi.com
Green Catalysts: The use of recyclable, heterogeneous catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, can simplify product purification and minimize waste. mdpi.commdpi.com
Eco-Friendly Solvents: Replacing traditional organic solvents with greener alternatives like water or ethanol (B145695) is a crucial aspect of sustainable synthesis. bepls.com
One-Pot, Multi-Component Reactions: These strategies improve efficiency by combining multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent use. mdpi.com
The application of these green chemistry principles to the synthesis of 4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole could lead to more cost-effective and environmentally benign production methods, which is crucial for its potential large-scale application.
| Methodology | Description | Advantages | References |
|---|---|---|---|
| Conventional (e.g., Hantzsch) | Condensation of α-haloketones with thioamides, often requiring reflux in organic solvents. | Well-established, versatile for various substitutions. | mdpi.comnih.gov |
| Microwave-Assisted | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Shorter reaction times, higher yields, increased purity. | bepls.comsemanticscholar.org |
| Ultrasound-Mediated | Employs ultrasonic waves to promote the chemical reaction. | Mild conditions, reduced energy consumption, improved yields. | mdpi.commdpi.com |
| Green Catalysis | Uses reusable catalysts to facilitate the reaction. | Environmentally friendly, easy catalyst recovery, cost-effective. | mdpi.commdpi.com |
| One-Pot Reactions | Multiple reaction steps are performed in a single reactor without isolating intermediates. | High efficiency, reduced waste, simplified procedure. | mdpi.com |
Application of Machine Learning in Compound Design and Property Prediction
Machine learning (ML) and artificial intelligence are revolutionizing drug discovery and materials science. researchgate.netgu.se For a compound like this compound, ML can be a powerful tool to accelerate the design-synthesize-test cycle. By training on existing datasets of thiazole derivatives, ML models can predict various properties of novel, yet-to-be-synthesized analogues. researchgate.netnih.gov
Future applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate the structural features of thiazole derivatives with their biological activity. nih.gov These models can then be used to predict the potency of new designs and prioritize which compounds to synthesize.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is critical. Machine learning models can effectively predict parameters like pKa, solubility, and potential toxicity, helping to filter out compounds with unfavorable profiles. gu.se
De Novo Design: Generative ML models can design entirely new molecular structures based on desired properties. This could be used to explore the chemical space around the this compound scaffold to identify novel candidates with enhanced activity or improved physicochemical properties.
Reaction Prediction and Synthesis Planning: ML tools are being developed to predict the outcomes of chemical reactions and suggest optimal synthetic routes, which could aid in the development of novel synthetic pathways as discussed in the previous section.
The integration of machine learning into the research workflow promises to reduce the costs and timelines associated with discovering new, optimized thiazole-based compounds. gu.se
| ML Application | Purpose | Potential Impact on Research | References |
|---|---|---|---|
| QSAR Modeling | Predict biological activity based on chemical structure. | Prioritizes synthesis of high-potency compounds; guides lead optimization. | nih.gov |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduces late-stage failures by identifying problematic compounds early. | gu.se |
| Generative Models | Design novel molecules with desired properties. | Expands exploration of chemical space; identifies novel scaffolds. | mdpi.com |
| Predictive Analytics | Predict physicochemical properties (e.g., pKa, solubility). | Supports compound design and formulation development. | gu.segu.se |
Advancements in High-Throughput Screening Methodologies for Chemical Space Exploration
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of thousands to millions of compounds against a specific biological target. rsc.org For this compound, HTS methodologies are essential for exploring its potential across a wide range of therapeutic areas. Future research can benefit from advancements that increase the speed, efficiency, and information content of screening campaigns.
Key advancements include:
Miniaturization and Automation: The use of microtiter plates (e.g., 96-well or 384-well formats) and robotic liquid handling systems allows for the screening of large compound libraries with minimal reagent consumption. rsc.org
High-Content Screening (HCS): Unlike traditional HTS which often measures a single endpoint, HCS uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. This provides a richer dataset, offering insights into a compound's mechanism of action and potential off-target effects.
Fragment-Based Screening: This approach screens smaller, less complex molecules ("fragments") that typically bind with lower affinity. nih.gov Identifying fragments that bind to a target can provide a starting point for building more potent, drug-like molecules. Given that the thiazole scaffold is a common feature in active fragments, this approach is highly relevant. nih.gov
Novel Assay Technologies: The development of more sensitive and robust assay technologies, such as those based on circular dichroism for determining enantiopurity or advanced fluorescence-based readouts, can improve the quality of screening data. rsc.org
By leveraging these advanced HTS methods, researchers can efficiently screen libraries of analogues of this compound to identify promising hit compounds and better understand their structure-activity relationships. cu.edu.eg
Integration of Multiscale Modeling Approaches for Complex Systems
Understanding how a compound like this compound interacts within a complex biological environment requires looking beyond a static picture of a molecule binding to a protein. Multiscale modeling integrates computational methods across different spatial and temporal scales, from the quantum level of electrons to the macroscopic level of whole tissues. nih.govstanford.edu
This integrated approach can provide a holistic understanding of a compound's behavior:
Quantum Mechanics (QM): Can be used to accurately model the electronic structure of the thiazole compound, helping to understand its reactivity and the nature of its interactions with a target.
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, providing insights into the conformational flexibility of the compound and the stability of its binding to a biological target. nih.govnih.gov
Coarse-Grained (CG) Modeling: By grouping atoms into larger "beads," CG models can simulate larger systems (like a molecule interacting with a cell membrane) over longer timescales than are possible with all-atom MD.
Systems Biology Models: At the highest level, these models can simulate how the effect of a compound on a single target protein propagates through complex cellular signaling networks to produce a physiological response.
By bridging these scales, researchers can create predictive models that link the molecular properties of this compound to its ultimate biological effect, facilitating rational drug design and predicting potential therapeutic outcomes. nih.gov
Exploration of New Spectroscopic Techniques for Structural Elucidation of Thiazole Compounds
The unambiguous determination of a molecule's three-dimensional structure is fundamental to understanding its function. While standard techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry are routine for characterizing thiazole derivatives, advanced spectroscopic methods can provide deeper insights. nih.govacs.orgnih.govmdpi.com
Future research will increasingly rely on:
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for definitively assigning proton and carbon signals, especially in complex molecules, and confirming the connectivity of the thiazole ring system.
X-ray Crystallography: This remains the gold standard for determining the precise 3D arrangement of atoms in a solid-state crystal. nih.govresearchgate.net Obtaining a crystal structure of this compound would provide definitive proof of its structure and reveal details about its conformation and intermolecular interactions. arxiv.org
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of a synthesized compound. nih.govacs.org Tandem MS (MS/MS) techniques can be used to analyze fragmentation patterns, further aiding in structural confirmation. mdpi.com
Synchrotron-Based Techniques: Techniques like X-ray Absorption Near Edge Structure (XANES) can probe the electronic structure and local coordination environment of specific atoms (like sulfur in the thiazole ring), offering unique insights into bonding and electronic properties. researchgate.netarxiv.org
The application of these powerful analytical tools is crucial for validating synthetic products, understanding structure-property relationships, and providing the detailed structural information needed for computational modeling and rational design efforts. jchps.com
| Technique | Information Provided | Application in Thiazole Research | References |
|---|---|---|---|
| 2D NMR Spectroscopy | Correlation between nuclei (H-H, C-H), confirming atomic connectivity. | Unambiguous assignment of complex spectra; confirmation of isomeric structures. | nih.gov |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions. | Definitive structural proof; data for molecular modeling. | researchgate.netarxiv.org |
| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass-to-charge ratio, confirming elemental formula. | Validation of synthetic product identity. | nih.govacs.org |
| XANES | Electronic structure and local coordination environment of a specific element. | Probing the electronic properties of the sulfur heteroatom in the thiazole ring. | researchgate.netarxiv.org |
Q & A
What are the established synthetic methodologies for 4-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,3-thiazole, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via cyclocondensation of substituted benzaldehydes with thioamide precursors. Key methodologies include:
- Solvent Systems : Ethanol or PEG-400 under reflux, with PEG-400 showing enhanced solubility for aryl-thiazole intermediates .
- Catalysts : Bleaching Earth Clay (pH 12.5) in heterogenous conditions improves yields (up to 95% for analogous thiazoles) .
- Temperature : Optimal yields (70–85%) occur at 70–80°C, with higher temperatures risking decomposition .
How is the structural integrity of this compound validated post-synthesis?
Basic Research Question
A multi-technique approach is employed:
- NMR Spectroscopy : - and -NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl carbons at 115–125 ppm) .
- FT-IR : Stretching vibrations for C-F (1100–1250 cm) and C=S (650–750 cm) confirm functional groups .
- Elemental Analysis : Acceptable deviations ≤0.5% (e.g., 69.48% C observed vs. 69.32% calculated) .
What strategies optimize reaction conditions for high-purity this compound?
Advanced Research Question
Optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance aryl coupling efficiency compared to ethanol .
- Catalyst Loading : 10 wt% Bleaching Earth Clay reduces side-product formation in PEG-400 .
- Workup Protocols : Ice-water quenching followed by recrystallization in DMSO/water (2:1) improves purity to >98% .
How should researchers address discrepancies between experimental and theoretical spectroscopic data?
Advanced Research Question
Common issues and resolutions:
- Elemental Analysis Mismatches : Repetition under controlled humidity and cross-validation via HRMS .
- NMR Signal Splitting : Dynamic rotational isomerism in thiazole rings may cause splitting; variable-temperature NMR clarifies conformational dynamics .
- Unexpected IR Peaks : Trace solvent residues (e.g., DMSO at 1650 cm) require extended drying under vacuum .
What methodologies enable structure-activity relationship (SAR) studies of thiazole derivatives?
Advanced Research Question
SAR exploration involves:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO) at the 4-position enhances bioactivity, as seen in nitro-coumarin-thiazole hybrids .
- Crystallography : Single-crystal X-ray diffraction (e.g., C–C bond lengths 1.35–1.42 Å) reveals steric effects on target binding .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses with enzymes like α-glucosidase .
How can computational methods complement experimental characterization?
Advanced Research Question
Integration strategies include:
- DFT Calculations : Predict vibrational frequencies (B3LYP/6-31G* basis set) to validate experimental IR data .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., methoxy and fluorine groups for hydrophobic interactions) .
- ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., LogP ~3.5 for membrane permeability) .
What are the best practices for stability assessment of this compound under varying conditions?
Basic Research Question
Protocols for stability:
- Thermal Stability : TGA-DSC reveals decomposition onset at 180–200°C .
- Photostability : Store in amber vials; UV-Vis monitoring (λ = 270 nm) detects degradation under light .
- Hydrolytic Stability : pH 7.4 buffer incubation (37°C, 24 hr) with HPLC tracking (<5% degradation acceptable) .
How do substituents on the phenyl rings influence biological activity?
Advanced Research Question
Key findings from analogs:
- Fluorine Position : 3-Fluoro substitution increases antimicrobial potency vs. 4-fluoro (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Methoxy Group : 4-Methoxy enhances solubility (LogS = -3.2) without compromising activity .
- Thiazole Modification : 2-Phenyl substitution improves target selectivity (IC = 1.2 µM vs. 5.8 µM for unsubstituted analogs) .
What analytical techniques resolve synthetic byproducts in thiazole preparations?
Advanced Research Question
Byproduct identification methods:
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate unreacted intermediates (e.g., benzaldehyde derivatives) .
- TLC Monitoring : Hexane:ethyl acetate (3:1) system tracks reaction progression (R = 0.6 for target compound) .
- Prep-SFC : Supercritical CO-based purification isolates diastereomers in multi-step syntheses .
What are the challenges in scaling up laboratory-scale synthesis?
Advanced Research Question
Critical considerations:
- Solvent Volume Reduction : Switch from ethanol to PEG-400 minimizes waste in kilo-scale batches .
- Catalyst Recovery : Magnetic nanoparticle-supported catalysts enable reuse for ≥5 cycles .
- Purification : Centrifugal partition chromatography replaces column chromatography for faster throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
